REACTION_SMILES
|
[S:17]([Cl:18])([Cl:19])=[O:20].[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:11]1[CH:10]([OH:12])[c:9]1[c:8]([cH:16][cH:15][cH:14][cH:13]1)[CH2:7][S:6]2.[cH:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:11]1[CH:10]([Cl:19])[c:9]1[c:8]([cH:16][cH:15][cH:14][cH:13]1)[CH2:7][S:6]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1c2ccccc2CSc2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1c2ccccc2CSc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |